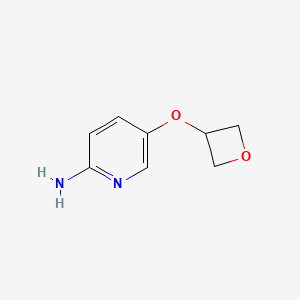

5-(Oxetan-3-yloxy)pyridin-2-amine

Description

Strategic Significance of Pyridine (B92270) Cores in Modern Drug Discovery

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of bioactive compounds and FDA-approved drugs. drugbank.comchiralen.com Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical properties that make it a valuable component in drug design. The nitrogen atom within the pyridine ring is a key feature, as its lone pair of electrons can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov This hydrogen bonding capability can significantly enhance the binding affinity and specificity of a drug molecule. nih.gov

The versatility of the pyridine scaffold is further demonstrated by its presence in numerous essential medicines, including the proton pump inhibitor esomeprazole, the calcium channel blocker amlodipine, and the kinase inhibitor imatinib. nih.gov It is also a fundamental component of various natural products and vitamins, such as nicotinic acid and pyridoxine. nih.gov The ability to functionalize the pyridine ring at multiple positions allows medicinal chemists to fine-tune the steric and electronic properties of a molecule, optimizing its therapeutic efficacy. drugbank.com Consequently, pyridine and its derivatives continue to be a major focus of research, with a significant number of new drug candidates featuring this important heterocycle. drugbank.comnih.govacs.org

Conformational and Electronic Attributes of Oxetane (B1205548) Motifs in Bioactive Compounds

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a valuable and increasingly popular motif in contemporary drug discovery. drugbank.comnih.gov Its utility stems from a unique combination of structural and electronic properties that can be leveraged to enhance the drug-like characteristics of a molecule. One of the most significant attributes of the oxetane motif is its inherent three-dimensionality, a consequence of its sp³-hybridized carbon atoms. nih.gov This increased three-dimensional character can improve aqueous solubility and allow for exploration of new chemical space, moving away from the flat structures that have often dominated medicinal chemistry.

Electronically, the oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov This property can be strategically employed to modulate the pKa of nearby basic functional groups, a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, the introduction of an oxetane can lower the basicity of an adjacent amine, which can mitigate off-target effects, such as hERG inhibition, and reduce metabolic clearance. acs.org

Oxetanes are also recognized as effective bioisosteres for other common chemical groups. nih.govnih.gov They can serve as replacements for gem-dimethyl groups, offering improved metabolic stability and solubility, or as surrogates for carbonyl groups, due to the accessibility of the oxygen's lone pairs for hydrogen bonding. nih.govresearchgate.net This bioisosteric replacement is a key strategy for overcoming liabilities in lead compounds without drastically altering their core structure and biological activity. nih.govcambridgemedchemconsulting.com The incorporation of an oxetane ring, often in the later stages of a drug discovery campaign, has proven effective in improving unsatisfactory pharmacokinetic properties such as lipophilicity, clearance, and solubility. nih.govacs.org The 3-substituted oxetane is particularly common, likely due to its greater stability and synthetic accessibility. nih.govacs.org

Conceptualization of 5-(Oxetan-3-yloxy)pyridin-2-amine as a Privileged Scaffold Hybrid

The chemical structure of this compound represents a thoughtful hybridization of two medicinally significant scaffolds: the 2-aminopyridine (B139424) core and the oxetane motif. This conceptual design leverages the advantageous properties of each component to create a molecule with potentially superior drug-like characteristics. The 2-aminopyridine fragment is a well-established pharmacophore found in numerous biologically active compounds, prized for its ability to engage in specific hydrogen bonding interactions with protein targets.

The strategic placement of the oxetane moiety at the 5-position of the pyridine ring via an ether linkage is a deliberate design choice aimed at optimizing the molecule's physicochemical properties. The oxetane ring serves as a polar, three-dimensional element intended to enhance aqueous solubility and reduce lipophilicity. nih.gov A reduction in lipophilicity (LogD) was a key factor in overcoming toxicity issues in the development of the BTK inhibitor fenebrutinib, where a phenyl ring was replaced by a pyridine. acs.org

Furthermore, the electron-withdrawing nature of the oxetanyloxy group can subtly influence the electronic distribution of the pyridine ring, potentially modulating its interaction with metabolic enzymes and target proteins. The oxetane is also a bioisosteric replacement for other groups, and its incorporation can lead to improved metabolic stability. nih.govresearchgate.net The 3-position linkage of the oxetane is a common and stable substitution pattern seen in many drug discovery programs. nih.govacs.org Therefore, the conceptualization of this compound is based on the synergistic combination of a proven pharmacophore with a modern functional group designed to confer improved ADME properties, making it an attractive scaffold for further investigation in medicinal chemistry.

Overview of Research Trajectories for Oxetane-Substituted Pyridines

The strategic combination of pyridine and oxetane motifs has been a fruitful area of research in drug discovery, leading to the development of novel therapeutic candidates with enhanced properties. Several research trajectories highlight the successful application of this hybrid scaffold approach.

One notable example is in the development of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), a target in oncology. The oxetanyl compound EPZ015666 showed potent inhibition of PRMT5, and subsequent optimization efforts involving oxetane substitution on a pyridine ring led to compounds with improved activity and pharmacokinetic profiles. nih.gov Similarly, in the pursuit of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), another cancer immunotherapy target, the optimization of a lead compound led to a 2-pyridyl oxetane derivative with enhanced solubility and metabolic stability while maintaining potent anti-IDO1 activity. nih.gov

In the field of antiviral research, scientists at AstraZeneca investigated secondary amines substituted on a pyridine ring for their anti-respiratory syncytial virus (RSV) effects. nih.gov A standout compound from this work featured an oxetane spiro-fused piperidine (B6355638) moiety, demonstrating potent inhibition of the RSV L protein. nih.gov Another instance of this combined scaffold's utility is seen in the development of the Bruton's tyrosine kinase (BTK) inhibitor, fenebrutinib. acs.org In this case, the replacement of a core phenyl ring with a pyridine motif, along with the introduction of an oxetane, was crucial for lowering lipophilicity and overcoming hepatotoxicity issues observed in earlier analogs. acs.org

These examples underscore a clear research trajectory where the incorporation of an oxetane onto a pyridine-based scaffold is a deliberate strategy to address specific challenges in drug development, such as improving metabolic stability, aqueous solubility, and potency, while mitigating off-target toxicity. acs.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

5-(oxetan-3-yloxy)pyridin-2-amine |

InChI |

InChI=1S/C8H10N2O2/c9-8-2-1-6(3-10-8)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) |

InChI Key |

OYXRICJHVNDBAW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=CN=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Oxetan 3 Yloxy Pyridin 2 Amine and Structural Analogs

Regioselective and Stereoselective Synthesis of Oxetane (B1205548) Rings

The construction of the four-membered oxetane ring is a significant synthetic challenge due to inherent ring strain. acs.org However, its value as a bioisostere in medicinal chemistry has driven the development of numerous innovative synthetic methods. magtech.com.cnnih.gov

Intramolecular Cyclization Approaches for Oxetane Formation (e.g., C-O and C-C Bond Forming Reactions)

Intramolecular cyclization is a fundamental strategy for forming the oxetane core. The most common approach involves the formation of a C-O bond via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This typically requires a 1,3-disubstituted acyclic precursor containing a nucleophilic oxygen and a suitable leaving group.

A classic and effective method starts from 1,3-diols. One of the hydroxyl groups is selectively converted into a good leaving group (e.g., a tosylate, mesylate, or halide), and subsequent treatment with a base induces an intramolecular SN2 reaction to close the ring. acs.orglibretexts.org The stereochemistry of the diol precursor directly influences the stereochemical outcome of the oxetane product. One-pot procedures, such as the use of an Appel reaction to generate an iodide in situ followed by base-mediated cyclization, have streamlined this process. acs.org

| Precursor | Reagents | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| 1,3-Propanediol derivative | 1. TsCl, Pyridine (B92270); 2. Base (e.g., NaH) | Selective tosylation followed by cyclization | Good | acs.org |

| syn/anti-1,3-Diols | 1. Orthoester formation; 2. Acetyl bromide | Conversion to acetoxybromide with inversion | Variable | acs.org |

| 1,3-Diol | I2, PPh3, Imidazole, then Base | One-pot Appel reaction and cyclization | 78-82% | acs.org |

| Haloalcohol | Base (e.g., KOH) | Direct intramolecular SN2 reaction | High | libretexts.org |

Intramolecular C-C bond formation is a less common but powerful alternative for constructing the oxetane ring. One notable example involves the cyclization of epoxy allylic ethers. Treatment with a strong base generates a carbanion that attacks the epoxide intramolecularly, favoring the formation of the four-membered ring over larger rings due to favorable transition state geometry. beilstein-journals.org

Photochemical Cycloaddition Strategies for Oxetane Construction

The Paternò-Büchi reaction is a cornerstone of oxetane synthesis, involving the [2+2] photochemical cycloaddition of a carbonyl compound and an alkene. bohrium.commdpi.com This reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet excited state, which then adds to the ground-state alkene to form a diradical intermediate that cyclizes to the oxetane product. mdpi.comrsc.org

The regioselectivity of the Paternò-Büchi reaction is a critical consideration and is generally governed by the stability of the intermediate 1,4-diradical formed upon the initial C-O bond formation. rsc.org For instance, the reaction of an aromatic aldehyde with a silyl (B83357) enol ether typically yields a 3-(silyloxy)oxetane with high regioselectivity. organic-chemistry.org The stereoselectivity is also influenced by the reaction mechanism (singlet vs. triplet) and the nature of the reactants. rsc.org While traditional Paternò-Büchi reactions often require high-energy UV light, newer methods utilize visible-light photocatalysis, enhancing the reaction's applicability and safety. nih.gov

| Carbonyl Compound | Alkene | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzaldehyde | 2-Methyl-2-butene | UV irradiation | Aryl-substituted oxetane | mdpi.com |

| Aromatic Aldehydes | Silyl Enol Ethers | UV irradiation, Benzene | 3-(Silyloxy)oxetanes | organic-chemistry.org |

| Benzophenone | Prenyl Alcohol | Microflow reactor, UV light | Alkyl-substituted oxetane | acs.org |

| α-Ketoesters | Simple Alkenes | Visible light, Photocatalyst | Functionalized oxetanes | nih.gov |

Multi-Component Reactions for Oxetane Core Assembly

Modern synthetic strategies increasingly favor multi-component reactions (MCRs) for their efficiency and atom economy. A recently developed methodology allows for the direct synthesis of oxetanes from unactivated alcohols in what can be considered a three-component coupling. beilstein-journals.orgnih.gov The process involves the generation of a radical at the α-position of an alcohol via hydrogen atom transfer (HAT). This radical then adds to a vinylsulfonium salt, which acts as both a radical acceptor and a source of a leaving group. A subsequent intramolecular SN2 cyclization furnishes the final oxetane product. nih.gov This approach provides a novel disconnection for oxetane synthesis, directly converting a C-H bond adjacent to a hydroxyl group into a C-C bond of the oxetane ring.

Transformations of Precursor Molecules to Oxetane Derivatives

The oxetane ring can be synthesized through the transformation of various functionalized precursor molecules. A key building block, oxetan-3-one, is synthetically valuable and can be prepared from readily available acyclic starting materials. One efficient method involves a gold-catalyzed intramolecular oxidation/O-H insertion of propargylic alcohols. scispace.com Another established route starts from dihydroxyacetone dimer, which is converted to a protected 1,3-dihydroxy-2-propanone derivative. Monotosylation followed by base-induced intramolecular cyclization yields a protected oxetan-3-one, which can be deprotected to give the final ketone. acs.org

Ring expansion of smaller heterocycles, particularly epoxides, is another viable strategy. The Corey-Chaykovsky reaction, using sulfonium (B1226848) or sulfoxonium ylides, can effectively expand epoxides to oxetanes. nih.govacs.org For instance, the reaction of an epoxide with a sulfoxonium ylide has been used in multi-step syntheses of complex oxetane-containing molecules. nih.govacs.org Additionally, ring contraction of larger rings, such as γ-lactones, can also yield oxetane derivatives. beilstein-journals.org

| Precursor Type | Key Reagents/Reaction | Product | Reference |

|---|---|---|---|

| Propargylic Alcohol | Gold Catalyst, Oxidant (e.g., Pyridine N-oxide) | Oxetan-3-one | scispace.com |

| Epoxide | Sulfoxonium Ylide | Substituted Oxetane | nih.gov |

| Dihydroxyacetone Dimer | 1. Ketalization; 2. TsCl; 3. NaH; 4. Acid | Oxetan-3-one | acs.org |

| γ-Lactone | 1. Conversion to 2-triflyloxy-lactone; 2. Alcoholysis | Oxetane-2-carboxylate | beilstein-journals.org |

Selective Functionalization and Derivatization of the Pyridine Nucleus

The synthesis of 5-(Oxetan-3-yloxy)pyridin-2-amine requires precise functionalization of the pyridine ring. To connect the two halves of the molecule via a Williamson ether synthesis, one would typically need either 2-amino-5-hydroxypyridine (B112774) and a 3-halooxetane, or 5-bromo-2-aminopyridine and oxetan-3-ol (B104164). Directed metalation provides a powerful tool for achieving such specific substitution patterns.

Directed Ortho-Metalation and Related Regioselective Lithiation of Pyridines

Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic and heterocyclic systems. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regiocontrol.

For pyridine derivatives, the nitrogen atom itself is a poor director, and nucleophilic addition of the organolithium reagent to the C=N bond can be a competing side reaction. harvard.edu Therefore, powerful DMGs are essential for efficient and selective ortho-lithiation. The pivaloylamino group (-NHCOtBu) is an excellent DMG for aminopyridines. acs.org In the case of 2-(pivaloylamino)pyridine, lithiation with sec-BuLi occurs exclusively at the C3 position. The resulting 3-lithiated species can be trapped with electrophiles to yield 2,3-disubstituted pyridines. This methodology is directly applicable to the synthesis of precursors for the target molecule. For example, a protected 2-aminopyridine (B139424) could be lithiated at C3 and subsequently functionalized. To achieve substitution at the C5 position as required for the title compound, a different precursor or a multi-step strategy involving halogen-dance reactions or alternative substitution methods might be employed following an initial DoM step.

| Pyridine Substrate | Directing Group (DMG) | Base | Position of Lithiation | Reference |

|---|---|---|---|---|

| Pyridine | -OCONEt2 (at C3) | s-BuLi/TMEDA | C4 | harvard.edu |

| 2-Chloropyridine | -Cl | LDA | C3 | nih.gov |

| 2-(Pivaloylamino)pyridine | -NHCOtBu | s-BuLi | C3 | acs.org |

| 3-Methoxypyridine | -OMe | n-BuLi | C2 or C4 | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing pyridines. This approach is particularly effective for introducing nucleophiles at the 2- and 4-positions due to the electronic nature of the pyridine ring. researchgate.net The reaction involves the attack of a nucleophile on a pyridine ring that is substituted with a good leaving group, such as a halogen.

In the context of synthesizing oxetane-containing pyridines, SNAr can be employed by reacting a halopyridine with an oxetane-containing nucleophile. For instance, 3-amino-oxetane is a widely used building block that can participate in SNAr reactions. nih.gov The reactivity in SNAr reactions generally follows the order F > Cl > Br > I for the leaving group. chem-station.com

Recent advancements have also demonstrated the use of transition metal catalysis to facilitate SNAr reactions on less reactive halobenzenes, a strategy that could potentially be adapted for halopyridines. nih.gov Furthermore, 2-pyridyl sulfonates have been shown to react with various nucleophiles via an SNAr process at low temperatures. researchgate.net

Direct C-H Functionalization Approaches on Pyridine Systems

Direct C-H functionalization has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling and pre-functionalization strategies for modifying pyridine rings. researchgate.netrsc.org This approach avoids the need to pre-install functional groups, thereby increasing step economy. researchgate.net However, the direct and selective functionalization of pyridine presents challenges due to its electron-deficient nature and the coordinating ability of the nitrogen atom. researchgate.netrsc.org

Most C-H functionalization methods for pyridines are limited to the ortho- and para-positions. researchgate.net However, recent studies have explored strategies for meta-C-H functionalization, which is crucial for accessing a broader range of substituted pyridines. nih.gov These methods often involve the temporary modification of the pyridine ring to alter its electronic properties. nih.gov For instance, the use of specific metallic reagents has shown promise in achieving regioselective functionalization at various positions on the pyridine ring under mild conditions. researchgate.net

Linkage Formation Strategies for Oxetane-Pyridyl Conjugation

The formation of the ether linkage between the oxetane and pyridine moieties is a critical step in the synthesis of this compound. Several strategies have been developed to achieve this conjugation.

The Williamson ether synthesis is a classic and versatile method for forming ethers. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orglibretexts.org In the synthesis of oxetane-pyridyl ethers, this would typically involve reacting a pyridinol with an oxetane-containing electrophile or an oxetan-3-ol with a halopyridine in the presence of a base. wikipedia.orgmasterorganicchemistry.com The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com Intramolecular versions of this reaction can also be used to form cyclic ethers. libretexts.orgorganicchemistrytutor.com

Brønsted acid catalysis offers an alternative approach to etherification, avoiding the need for strong bases and alkyl halides. rsc.org This method can selectively activate the tertiary benzylic alcohols of 4-membered rings, allowing them to react with other alcohols to form ethers while keeping the oxetane ring intact. rsc.org This strategy has been used to synthesize 3,3-disubstituted oxetane ethers. rsc.org Brønsted acids like Tf₂NH can catalyze both the selective activation of an oxetanol and the subsequent intramolecular ring opening of the oxetane, leading to the formation of new heterocyclic systems. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been adapted for the synthesis of aryl-pyridines. researchgate.netnih.gov This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst. nih.govnih.gov

While highly effective, the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles can be challenging due to the instability of 2-pyridyl boronic acids and their slow rate of transmetalation. researchgate.netnih.gov To overcome these issues, stable 2-pyridylboronate reagents have been developed. researchgate.net Recent methods have also focused on developing highly active catalyst systems that can efficiently couple heteroaryl boronic acids and esters. nih.govdicp.ac.cn These advancements have expanded the scope of the Suzuki-Miyaura reaction to include a wider range of challenging substrates. nih.govnih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | - | Dioxane/H₂O | 65-100 | 5-89 | nih.gov |

| Pd₂dba₃ | Phosphite or Phosphine Oxide | KF | Dioxane | - | Good to Excellent | nih.gov |

The aza-Michael addition is a versatile method for constructing C-N bonds and has been applied to the synthesis of various heterocyclic compounds. mdpi.com This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound. mdpi.combohrium.com

In the context of oxetane-pyridyl synthesis, aza-Michael addition can be used to introduce an amine-containing oxetane to a pyridine scaffold. For instance, methyl 2-(oxetan-3-ylidene)acetate can be synthesized and then reacted with various amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds. bohrium.comnih.gov This method has been shown to be efficient, with catalysts like Cs₂CO₃ facilitating the reaction under mild conditions and producing high yields. nih.gov

Synthetic Route Optimization and Scalability Considerations

Optimizing the synthetic route and ensuring its scalability are crucial for the practical application of this compound and its analogs in areas like drug discovery. A key consideration is the choice of starting materials and reagents that are readily available and cost-effective. google.com

For instance, in a patented synthesis of a related dichlorinated pyridyl ether, the reaction was carried out using commercially available starting materials and a common solvent, achieving a high yield of 88%. The reaction conditions were also relatively mild, heating at 90°C for 1.5 hours.

Scalability often requires moving from batch to continuous flow processes, which can offer better control over reaction parameters, improved safety, and higher throughput. The development of robust and efficient catalytic systems, as seen in recent advancements in C-H functionalization and cross-coupling reactions, is also critical for large-scale synthesis. rsc.orgnih.gov Furthermore, methods that simplify purification steps, such as those that result in the precipitation of the product from the reaction mixture, are highly desirable for industrial applications.

Analytical Characterization Techniques for Novel Intermediates and Products (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

The unambiguous structural confirmation and purity assessment of newly synthesized chemical entities are paramount in modern drug discovery and development. For novel compounds such as this compound and its structural analogs, a suite of sophisticated analytical techniques is employed. These methods provide detailed information on the molecular structure, exact mass, elemental composition, and purity of the final products and key intermediates. The primary techniques utilized for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of a molecule, providing insights into the connectivity and chemical environment of atoms.

In the characterization of this compound, specific resonances are expected for the protons and carbons of the aminopyridine and oxetane moieties.

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the oxetane ring, and the amine (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) of the pyridine protons are diagnostic of the substitution pattern. For instance, in related 3-aminopyridine (B143674) structures, aromatic protons typically appear in the δ 7.0-8.6 ppm range. chemicalbook.com The protons on the oxetane ring would likely appear as multiplets in the δ 4.5-5.5 ppm region, characteristic of protons on a strained, oxygenated ring system. The amine protons often appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show signals corresponding to the carbons of the pyridine ring, with those bonded to nitrogen or oxygen being shifted further downfield. The carbons of the oxetane ring would also have characteristic chemical shifts.

The following table summarizes typical ¹H NMR chemical shifts for protons in environments analogous to those in the target molecule, based on data from related structures.

| Proton Environment | Typical Chemical Shift (δ) Range (ppm) | Example Compound | Citation |

| Pyridine Ring Protons | 7.0 - 8.6 | 3-Aminopyridine | chemicalbook.com |

| Amine (Ar-NH₂) Protons | 3.5 - 6.0 (often broad) | 3-Aminopyridine | chemicalbook.com |

| Methylene (CH₂) Protons adjacent to Oxygen | 3.8 - 4.7 | N-benzyl-4,4,5,5-tetramethyl-N-phenyl-1,3,2-dioxaborolan-2-amine | rsc.org |

This table is interactive. Click on the headers to sort the data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This allows for the calculation of a precise molecular weight and subsequent confirmation of the elemental composition.

For this compound (Molecular Formula: C₈H₁₀N₂O₂), HRMS would be used to confirm its monoisotopic mass of 166.07423 Da. uni.lu Analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and allows for the observation of the protonated molecular ion [M+H]⁺.

The table below shows the predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M+K]⁺ | 205.03739 |

| [M+NH₄]⁺ | 184.10805 |

This table is interactive. Click on the headers to sort the data.

Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern. For example, a common fragmentation pathway for a related compound, 5-(oxetan-3-yl)pyridin-2-amine, involves the loss of the oxetane ring, leading to the formation of a [M+H-H₂O]⁺ ion. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is essential for verifying the purity of the final compound and for separating it from any unreacted starting materials, intermediates, or byproducts. researchgate.netnih.gov It is also the standard for quantitative analysis of compounds in complex matrices. eur.nlresearchgate.net

A typical LC-MS method for the analysis of a polar heterocyclic compound like this compound would involve:

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used. A C18 column is often the first choice, although other stationary phases like pentafluorophenyl (PFP) can offer unique selectivity for polar aromatic compounds. researchgate.net

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

Detection: The mass spectrometer can be operated in full scan mode to detect all ions within a mass range or in a selected ion monitoring (SIM) mode to look for the specific m/z of the target compound. For quantitative studies, multiple reaction monitoring (MRM) is the gold standard, offering high sensitivity and selectivity. researchgate.netmdpi.com

Below is a table outlining a representative set of parameters for an LC-MS method suitable for analyzing this class of compounds.

| Parameter | Typical Condition | Purpose |

| LC System | UHPLC | Provides high-resolution separation and short run times. |

| Column | C18 or PFP, 2.1 x 50 mm, 1.8 µm | Separation based on hydrophobicity. PFP can offer alternative selectivity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical UHPLC. |

| MS System | Triple Quadrupole or Orbitrap | For quantitative (MRM) or high-resolution accurate mass detection. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines are basic and readily form positive ions. |

| MRM Transition | e.g., 167.1 → [Fragment Ion m/z] | For highly selective and sensitive quantification of the target compound. |

This table is interactive. Click on the headers to sort the data.

Through the combined application of these powerful analytical techniques, the identity, structure, and purity of this compound and its novel intermediates can be rigorously established. researchgate.netjneonatalsurg.comnih.gov

An in-depth analysis of publicly available scientific literature and patent databases did not yield specific structure-activity relationship (SAR) studies for the compound "this compound." While extensive information exists on the individual components—the oxetane ring and the aminopyridine scaffold—as important motifs in medicinal chemistry, detailed SAR data for this specific combination, which would be necessary to address the requested outline, is not available in the searched resources.

The oxetane moiety is widely recognized in drug discovery for its ability to act as a bioisostere and to favorably modulate physicochemical properties. Similarly, the aminopyridine core is a privileged structure found in numerous biologically active compounds. However, the absence of published research detailing the systematic probing of substituents on the oxetane ring of this particular scaffold, or the evaluation of modifications to its pyridine moiety, prevents a scientifically accurate and thorough discussion based on the provided outline.

Therefore, it is not possible to generate the requested article with the required level of detail and adherence to the specified structure, as this would necessitate access to proprietary research data or unpublished findings.

Structure Activity Relationship Sar and Scaffold Exploration

Impact of Scaffold Changes on Physicochemical Property Modulation (e.g., basicity, polarity, metabolic stability in in vitro systems)

The strategic modification of a parent scaffold is a cornerstone of medicinal chemistry, aimed at fine-tuning the physicochemical properties of a molecule to enhance its drug-like characteristics. For the 5-(oxetan-3-yloxy)pyridin-2-amine scaffold, alterations to either the pyridin-2-amine core or the oxetane (B1205548) ring can significantly influence properties such as basicity, polarity, and in vitro metabolic stability. While comprehensive structure-activity relationship (SAR) studies focusing exclusively on this specific scaffold are not extensively detailed in publicly accessible literature, the well-documented effects of its constituent moieties—the oxetane and the substituted pyridine (B92270)—provide a strong basis for understanding these modulations.

The incorporation of an oxetane ring, a four-membered ether, is a recognized strategy in drug discovery to improve a compound's pharmacological profile. nih.govacs.orgnih.gov This is often achieved by replacing other functionalities, such as gem-dimethyl or carbonyl groups. nih.gov The oxetane's oxygen atom can act as a hydrogen bond acceptor, and its strained ring system imparts unique conformational properties. nih.gov

Changes to the pyridine ring, such as the introduction of different substituents, can also have a profound impact. The nitrogen atom in the pyridine ring influences the molecule's basicity and provides a key point of interaction for metabolic enzymes. nih.gov

Basicity Modulation

The basicity of the 2-aminopyridine (B139424) moiety is a critical parameter, influencing properties like solubility, cell permeability, and off-target activity, particularly hERG inhibition. The nitrogen of the pyridine ring and the 2-amino group are the primary centers of basicity.

Impact of the Oxetane Ring: The oxetane group, being an electron-withdrawing substituent through an inductive effect, is expected to lower the basicity (pKa) of the pyridine ring nitrogen. In drug discovery campaigns, the introduction of an oxetane has been shown to successfully reduce the basicity of nearby nitrogen atoms. For instance, in the optimization of the SYK inhibitor entospletinib, replacing an ethyl group on a piperazine (B1678402) ring with an oxetane reduced the calculated pKa from 8.0 to 6.4. nih.govacs.org This reduction in basicity can be advantageous in mitigating interactions with undesired biological targets.

Modifications to the Pyridine Scaffold: Alterations to the pyridine ring itself would predictably modulate basicity. The introduction of further electron-withdrawing groups (e.g., halogens) on the pyridine ring would likely decrease basicity. mdpi.com Conversely, adding electron-donating groups would increase it.

Polarity and Solubility

The polarity of a molecule, often estimated by properties like LogD (the distribution coefficient at a specific pH), is crucial for its solubility and ability to cross biological membranes.

Impact of the Oxetane Ring: The oxetane moiety is known to be a "solubility-enhancing" group. nih.govacs.org Despite being a lipophilic ether, the oxygen atom can engage in hydrogen bonding with water, thereby increasing aqueous solubility compared to a purely carbocyclic analogue like a cyclobutane (B1203170). nih.gov The replacement of a gem-dimethyl group with an oxetane, which occupy similar volumes, can lead to a significant improvement in solubility.

Scaffold Hopping and Polarity: "Scaffold hopping," or replacing the central pyridine ring with other heterocycles, would have a major impact on polarity. For example, replacing the pyridine with a less polar phenyl ring would decrease polarity and aqueous solubility, while substitution with a more polar heterocycle like a pyrimidine (B1678525) could increase it. nih.gov

The general effects of the oxetane moiety on physicochemical properties are summarized in the table below.

| Property | Impact of Oxetane Moiety | Rationale |

| Aqueous Solubility | Increase | Acts as a hydrogen bond acceptor. nih.govnih.gov |

| Lipophilicity (LogD) | Decrease | Introduction of a polar oxygen atom. acs.org |

| Basicity (pKa) | Decrease | Inductive electron-withdrawing effect. nih.govacs.org |

| Metabolic Stability | Generally Increase | Can block sites of metabolism. nih.govnih.gov |

In Vitro Metabolic Stability

Metabolic stability, typically assessed in vitro using liver microsomes or hepatocytes, is a critical determinant of a drug's half-life and oral bioavailability. The this compound scaffold contains several potential sites for metabolic attack.

Role of the Oxetane Ring: The oxetane ring is often incorporated into drug candidates specifically to enhance metabolic stability. nih.govacs.orgnih.gov It can serve as a "metabolic shield" by replacing a metabolically labile group. For example, a benzylic C-H bond, which is prone to oxidative metabolism, can be replaced by the more stable ether linkage of the oxetane. rsc.org In one study, replacing a methyl group with an oxetane in a series of MNK inhibitors resulted in a compound that was stable in both human and mouse liver microsomal assays. nih.gov

Metabolism of the Pyridine Ring: The pyridine ring itself is susceptible to oxidation by cytochrome P450 enzymes. nih.gov The exact position of oxidation can be influenced by the substituents. For the this compound scaffold, the unsubstituted positions on the pyridine ring are potential sites of metabolism. Modifying these positions, for instance by introducing a fluorine atom, is a common strategy to block metabolism and improve the pharmacokinetic profile. mdpi.com

The following table presents a hypothetical comparison of metabolic stability based on general principles observed in medicinal chemistry.

| Compound | Structural Change from Parent | Expected Impact on In Vitro Metabolic Stability | Rationale |

| 5-(cyclobutoxy)pyridin-2-amine | Oxetane replaced with cyclobutane | Decrease | The C-H bonds adjacent to the ether oxygen in the parent are replaced by more metabolically labile C-H bonds in the cyclobutane analog. |

| 5-(oxetan-3-yloxy)-3-fluoropyridin-2-amine | Introduction of a fluorine atom at the 3-position | Increase | The fluorine atom blocks a potential site of oxidative metabolism on the pyridine ring. mdpi.com |

| 5-isopropoxypyridin-2-amine | Oxetane replaced with an isopropyl group | Decrease | The isopropyl group is more susceptible to oxidation than the oxetane ring. nih.gov |

Computational Chemistry and Cheminformatics for Molecular Design and Understanding

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is paramount to its function. Molecular modeling of 5-(Oxetan-3-yloxy)pyridin-2-amine focuses on understanding its conformational landscape. The molecule possesses significant flexibility, primarily around the C-O-C ether linkage connecting the pyridine (B92270) and oxetane (B1205548) rings. Furthermore, the oxetane ring itself is not planar but exists in a puckered conformation. researchgate.net

Conformational analysis is typically performed using molecular mechanics (MM) methods with various force fields (e.g., MMFF94, GAFF). These simulations explore the potential energy surface of the molecule by systematically rotating the key dihedral angles to identify low-energy, stable conformers. The resulting ensemble of conformations provides a realistic representation of the molecule's dynamic nature in solution, which is crucial for subsequent docking and interaction studies. A study on the flexible, drug-like molecule 3-(benzyloxy)pyridin-2-amine, which shares the aminopyridine core, highlighted the importance of accurately modeling conformational flexibility for predicting molecular behavior. github.io

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(pyridine)-C(pyridine)-O-C(oxetane) | Defines the orientation of the oxetane ring relative to the pyridine ring. |

| τ2 | C(pyridine)-O-C(oxetane)-C(oxetane) | Further defines the orientation of the oxetane ring. |

| τ3 | C(oxetane)-O-C(oxetane)-C(oxetane) | Describes the puckering of the oxetane ring itself. |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more profound understanding of the electronic structure and reactivity of this compound. These methods can predict a wide range of properties with high accuracy. researchgate.net

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua For this compound, the MEP would likely show negative potential (red/yellow) around the pyridine nitrogen, the ether oxygen, and the oxetane oxygen, indicating their roles as hydrogen bond acceptors. Positive potential (blue) would be expected around the amino group's hydrogens, highlighting their function as hydrogen bond donors.

Table 2: Predicted Electronic Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar molecules. Actual values would require specific computation.)

| Property | Predicted Value/Description | Method |

| HOMO Energy | ~ -6.0 eV | DFT/B3LYP |

| LUMO Energy | ~ -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~ 4.5 eV | DFT/B3LYP |

| Dipole Moment | ~ 3-4 Debye | DFT/B3LYP |

| Molecular Electrostatic Potential | Negative potential on N(pyridine), O(ether), O(oxetane); Positive potential on N-H protons. | DFT |

Ligand-Target Interaction Modeling (e.g., Molecular Docking, Molecular Dynamics Simulations for Theoretical Binding Modes)

A primary goal of computational chemistry in drug discovery is to predict how a ligand might bind to a biological target, such as a protein or enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand within the active site of a target protein. nih.gov For this compound, a low-energy conformer would be placed into the binding pocket of a receptor. The docking algorithm then samples various poses and scores them based on binding affinity, predicting the most likely binding mode. nih.gov Key interactions would involve hydrogen bonds from the 2-amino group to acceptor residues in the protein, and hydrogen bonds from protein donors to the pyridine nitrogen or the oxetane oxygen. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time (from nanoseconds to microseconds). nih.gov By simulating the movements of all atoms in the system, MD provides insights into the flexibility of the complex and the durability of key interactions. github.ionih.gov This helps to validate the docking pose and provides a more dynamic picture of the binding event.

Table 3: Potential Ligand-Target Interactions for this compound

| Molecular Feature | Potential Interaction Type | Potential Protein Residue Partner |

| 2-Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Oxetane Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Backbone N-H |

| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Predictive Algorithms for Design of Analogs with Desired Attributes

To optimize a lead compound like this compound, computational algorithms can guide the design of analogs with improved properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. nih.gov

A 3D-QSAR study involves creating a statistical model that correlates the biological activity of a set of related compounds with their 3D physicochemical properties (steric and electrostatic fields). nih.gov By training a model on a series of analogs of this compound with known activities, researchers can create a predictive tool. This model can then be used to estimate the activity of novel, yet-to-be-synthesized analogs, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources.

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics provides the tools to navigate and understand the vastness of "chemical space"—the theoretical space encompassing all possible molecules. nih.govscribd.com For this compound, these methods help contextualize its properties relative to other known compounds.

By calculating a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds), the compound can be mapped. Techniques like Principal Component Analysis (PCA) can reduce the dimensionality of this descriptor data, allowing for visualization of the chemical space. chem-workflows.comchem-workflows.com This helps to assess the novelty of the compound's scaffold and identify regions of chemical space that are underexplored. researchgate.net Such analyses can guide the design of diverse libraries of analogs for screening, ensuring a broad and efficient exploration of structure-activity relationships.

Table 4: Calculated Physicochemical Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C8H10N2O2 | uni.lu |

| Monoisotopic Mass | 166.07423 Da | uni.lu |

| XlogP (predicted) | 0.2 | uni.lu |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | Calculation |

| Hydrogen Bond Acceptors | 4 (from N(pyridine), O(ether), O(oxetane), N(amine)) | Calculation |

| Polar Surface Area (TPSA) | 64.9 Ų | Calculation |

| Rotatable Bonds | 2 | Calculation |

Biological Evaluation and Potential Applications in Chemical Biology

Target Identification and Validation Through Ligand Design

The design of ligands based on the 5-(oxetan-3-yloxy)pyridin-2-amine scaffold is a key strategy for identifying and validating biological targets. The oxetane (B1205548) ring, in particular, is utilized as a strategic component to enhance potency and selectivity. For instance, the replacement of a methyl group with an oxetane unit in a series of compounds led to a significant enhancement in the inhibitory potency against MAP kinase-interacting kinases (MNK1 and MNK2). nih.gov This suggests that the oxetane moiety can form specific interactions within the kinase binding site, validating these enzymes as targets.

Furthermore, the design of derivatives has been instrumental in exploring inhibitors for various other targets. For example, the strategic incorporation of an oxetane-substituted pyridine (B92270) has been crucial in the development of potent inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and fat mass and obesity-associated protein (FTO). nih.gov Docking studies of an oxetanyl compound targeting FTO suggested that the oxetane moiety establishes a favorable hydrogen bond interaction with Ser 229, highlighting its role in target binding. nih.gov The design of such specific ligands allows for the validation of these targets in disease-relevant pathways.

In Vitro Pharmacological Profiling

The in vitro pharmacological profiling of compounds derived from this compound has revealed their potential to interact with a range of biological targets, including kinases and enzymes involved in inflammatory and viral processes.

One area of significant interest is their activity as kinase inhibitors. Derivatives have been synthesized and evaluated for their ability to inhibit inflammatory kinases such as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). nih.gov In vitro assays have demonstrated that specific substitutions on the pyridine and other parts of the scaffold can lead to potent inhibition of these kinases, with IC50 values as low as 210 nM. nih.gov

Derivatives of this scaffold have also been investigated as inhibitors of tubulin polymerization. Certain N-alkyl-N-substituted phenylpyridin-2-amine derivatives have shown significant cytotoxic activity against various human tumor cell lines. nih.gov Subsequent in vitro tubulin polymerization assays revealed that the most active compounds potently inhibit tubulin assembly, with IC50 values comparable to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov These compounds were also found to inhibit the binding of colchicine (B1669291) to tubulin, suggesting they act at the colchicine binding site. nih.gov

The following table summarizes the in vitro activity of selected derivatives:

| Compound Class | Target | Assay | Potency (IC50) | Reference |

| Substituted 5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acids | TBK1, IKKε | Kinase Inhibition | As low as 210 nM | nih.gov |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Tubulin | Polymerization Inhibition | 1.4 - 1.7 µM | nih.gov |

| Oxetane-containing pyridine derivatives | MNK1, MNK2 | Kinase Inhibition | MNK1: 0.2 µM, MNK2: 0.089 µM | nih.gov |

Cellular Assays

Cellular assays are crucial for evaluating the biological effects of this compound derivatives in a more physiologically relevant context. These assays provide insights into cell viability, functional responses, and the compound's ability to engage its target within a cellular environment.

In the context of cancer research, derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been evaluated for their cytotoxic effects on various human cancer cell lines. researchgate.net Using the MTT assay to assess cell viability, researchers identified a novel amide derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, that exhibited high cytotoxicity against HeLa and PANC-1 cell lines with IC50 values of 2.8 µM and 1.8 µM, respectively. researchgate.net

Furthermore, in the development of inhibitors for inflammatory kinases, selected analogues of 5-oxo-5H-chromeno[2,3-b]pyridines were tested in cellular assays. nih.gov These compounds demonstrated enhanced phosphorylation of p38 or TBK1 and elicited IL-6 secretion in 3T3-L1 adipocytes, indicating their functional activity in a cellular context. nih.gov

The table below presents findings from cellular assays for derivatives of the core scaffold:

| Cell Line | Assay | Compound Class | Observed Effect | IC50 | Reference |

| HeLa, PANC-1 | MTT (Cell Viability) | Amide derivative of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Cytotoxicity | 2.8 µM, 1.8 µM | researchgate.net |

| 3T3-L1 Adipocytes | Functional Assay | 5-oxo-5H-chromeno[2,3-b]pyridine analogues | Enhanced phosphorylation of p38 or TBK1, elicited IL-6 secretion | Not reported | nih.gov |

| Hela cells | Functional Assay | Oxetane-containing pyridine derivative | Inhibition of eIF4E phosphorylation | 0.86 µM | nih.gov |

Investigation of Antimicrobial and Antifungal Activities of Derivatives

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for conferring a wide range of therapeutic properties, including antimicrobial and antifungal activities. nih.gov Consequently, derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents.

Research into various pyridine-containing compounds has demonstrated their efficacy against a spectrum of pathogens. For example, synthesized Mannich pyrol-pyridine bases have shown moderate activity against bacteria such as Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as fungi like Aspergillus oryzae and Aspergillus fumigatus. nih.gov

Similarly, a series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov Several of these oxetanyl-quinoline derivatives displayed good antibacterial activity against Proteus mirabilis and Bacillus subtilis. nih.gov Furthermore, a significant number of these compounds exhibited good antifungal activity against Aspergillus niger. nih.gov These studies highlight the potential of incorporating the oxetane and pyridine moieties to develop new antimicrobial and antifungal agents.

The following table summarizes the antimicrobial and antifungal activities of related pyridine and oxetane derivatives:

| Compound Class | Organism(s) | Activity | Reference |

| Mannich pyrol-pyridine bases | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate antibacterial and antifungal | nih.gov |

| Oxetanyl-quinoline derivatives | P. mirabilis, B. subtilis, A. niger | Good antibacterial and antifungal | nih.gov |

| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicans | Good antimicrobial | nih.gov |

Use as Probes for Biological Pathways and Mechanisms

The unique properties of the this compound scaffold and its derivatives make them valuable tools for use as chemical probes to investigate biological pathways and mechanisms. Unsubstituted pyridin-2-amine itself possesses a high quantum yield, making it a promising scaffold for the development of fluorescent probes. mdpi.com These probes can be used to visualize and track biological processes in real-time.

One innovative application involves the design of aminopyridine derivatives equipped with an azide (B81097) group. mdpi.com These compounds can participate in "click chemistry" reactions, allowing them to be conjugated to other molecules, such as proteins, for "clicking-and-probing" experiments. mdpi.com This approach has been successfully demonstrated by fluorescently labeling bovine serum albumin (BSA), showcasing the potential of these aminopyridine-based probes in biological research. mdpi.com

Furthermore, the ability of certain derivatives to potently and selectively inhibit specific enzymes allows them to be used as probes to dissect the roles of these enzymes in cellular signaling. For instance, a potent and selective MNK1/2 inhibitor derived from this scaffold can be used to probe the downstream effects of MNK kinase activity, such as the phosphorylation of eIF4E. nih.gov By observing the cellular consequences of inhibiting a specific target with a well-characterized probe, researchers can gain a deeper understanding of its function in complex biological pathways.

Exploratory Studies in Animal Models of Disease

Following promising in vitro and cellular results, derivatives of the this compound scaffold have been advanced into exploratory studies in animal models of disease to evaluate their in vivo efficacy.

One notable example is the investigation of an oxetane-containing compound as an antiviral agent in a mouse model of Respiratory Syncytial Virus (RSV) infection. nih.gov This compound demonstrated dose-dependent antiviral efficacy in BALB/c mice, indicating that the presence of the oxetane substitution improved both the activity and the pharmacokinetic profile of the molecule. nih.gov

In a different therapeutic area, a novel canine COX-2 selective inhibitor, a pyrazole (B372694) derivative of pyridine, has been evaluated in a canine synovitis model. nih.gov This compound not only showed excellent potency and selectivity for canine COX-2 in vitro but also demonstrated excellent in vivo efficacy in this animal model of inflammation. nih.gov These studies underscore the potential of this chemical class to yield drug candidates with favorable in vivo properties.

The table below provides a summary of the findings from exploratory animal studies:

| Animal Model | Disease/Condition | Compound Class | Observed In Vivo Effect | Reference |

| BALB/c Mouse | Respiratory Syncytial Virus (RSV) Infection | Oxetane-containing pyridine derivative | Dose-dependent antiviral efficacy | nih.gov |

| Canine | Synovitis (Inflammation) | Pyrazole derivative of pyridine (COX-2 inhibitor) | Excellent efficacy | nih.gov |

Q & A

Q. Design strategies for selectivity :

- Bioisosteric replacement : Substitute oxetane with azetidine to modulate hydrogen-bonding capacity.

- Positional isomerism : Shift the oxetane substituent to the pyridine C-3 position to alter steric interactions.

- Computational docking : Prioritize modifications predicted to clash with off-target binding pockets .

Advanced: What experimental approaches can elucidate the mechanism of action of this compound when initial enzyme inhibition assays and cellular viability data show conflicting results?

Answer:

Stepwise validation workflow :

Orthogonal binding assays :

- Surface Plasmon Resonance (SPR) : Quantify direct binding kinetics (KD, kon/koff) to the target enzyme.

- Isothermal Titration Calorimetry (ITC) : Confirm thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

Cellular uptake studies :

- Use LC-MS to measure intracellular compound concentration. Poor uptake may explain discordant cellular vs. enzymatic data.

Off-target profiling :

- Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding.

Metabolite analysis :

- Identify in situ degradation products (e.g., oxetane ring-opening) via HRMS, which may act as true bioactive species.

Example resolution : If SPR confirms binding but cellular assays show no effect, investigate membrane permeability using PAMPA (Parallel Artificial Membrane Permeability Assay) .

Advanced: How can researchers resolve discrepancies in binding affinity data obtained from different biophysical techniques (e.g., SPR vs. ITC) for this compound?

Answer:

Root causes and solutions :

- Artifacts in SPR : Nonspecific binding to sensor chips.

- Mitigation : Include reference flow cells and use blocking agents (e.g., BSA).

- ITC buffer mismatch : Differences in buffer ionic strength/pH between assays.

- Standardization : Use identical buffer conditions (e.g., 20 mM HEPES, pH 7.4).

- Compound aggregation : Particulates in solution reduce effective concentration.

- Pre-treatment : Centrifuge compound stocks (14,000 × g, 10 min) and add 0.01% Tween-80.

Q. Validation protocol :

Repeat assays with freshly prepared compound solutions.

Cross-validate with microscale thermophoresis (MST) to assess binding in solution.

Correlate data with functional cellular assays (e.g., IC50 in target-overexpressing cell lines) .

Basic: What are the key structural features of this compound that influence its reactivity and biological activity?

Answer:

- Pyridine ring : Aromatic π-system enables stacking interactions with enzyme active sites.

- Amine group at C-2 : Participates in hydrogen bonding with catalytic residues (e.g., Asp/Glu in kinases).

- Oxetane at C-5 :

- Ring strain : Enhances reactivity in ring-opening reactions, generating electrophilic intermediates.

- Metabolic stability : Resists oxidative degradation compared to larger cyclic ethers.

- Ether linkage : Provides conformational rigidity, optimizing orientation for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.